molecular formula C15H18N4O3S B2733873 2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097921-55-4

2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No. B2733873
M. Wt: 334.39
InChI Key: ZKEMEXXRQRXFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Scientific Research Applications

Anxiolytic-like Effects of Piperazine Derivatives

Piperazine derivatives have been investigated for their potential anxiolytic-like effects, mediated through various biochemical pathways. For example, compounds structurally related to piperazines have been shown to exhibit anxiolytic-like activity by interacting with benzodiazepine and nicotinic pathways, without affecting mnemonic activity. This suggests a potential area of research for compounds with a piperazine moiety, focusing on the exploration of their anxiolytic properties and the underlying mechanisms of action (Brito et al., 2017).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of novel chemical entities, including those with structural similarities to "2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one", are critical areas of research. Studies have explored the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds, offering insights into their biological fate and potential therapeutic applications. For instance, research on the disposition and metabolism of specific inhibitors provides valuable information on their extensive metabolism and the identification of metabolites, which is crucial for understanding their safety and efficacy profiles (Christopher et al., 2010).

Human Exposure and Environmental Implications

The study of human exposure to various chemical compounds, including those structurally related to the specified compound, can reveal important environmental and health implications. Investigations into the presence and effects of brominated flame retardants in humans underscore the significance of understanding how these substances, and potentially similar compounds, interact with biological systems and the environment (Zhou et al., 2014).

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-21-12-4-2-3-5-13(12)22-11-15(20)19-8-6-18(7-9-19)14-10-16-23-17-14/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEMEXXRQRXFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

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